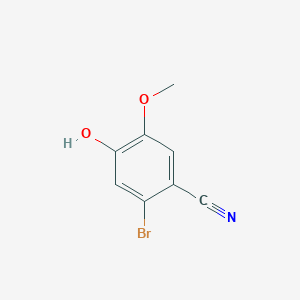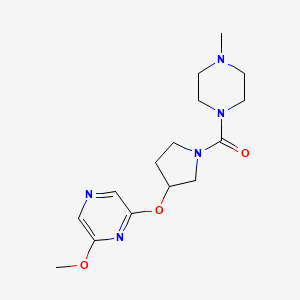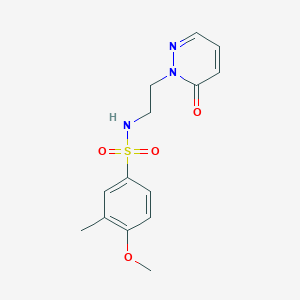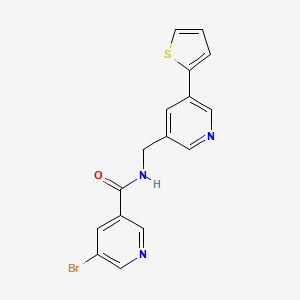
7-Bromo-2,4-dichloroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2,4-dichloroquinoline is a halogenated quinoline derivative that has not been explicitly detailed in the provided papers. However, similar compounds have been studied for their potential biological activities and their interactions with various metal ions. For instance, 7-substituted 4-aminoquinolines have been investigated for their antiplasmodial activity against Plasmodium falciparum, with different substituents at the 7-position influencing their activity . Additionally, coordination behavior of related compounds with metal ions has been explored, which could provide insights into the potential applications of 7-Bromo-2,4-dichloroquinoline in coordination chemistry .
Synthesis Analysis
The synthesis of related quinoline derivatives often involves multi-step reactions, including condensation, cyclization, and halogenation. For example, the Knorr synthesis is a method used to prepare quinoline derivatives, which involves the condensation of β-keto esters with aniline derivatives followed by cyclization . Similarly, the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid was achieved using a modified Conrad-Limpach procedure . These methods could potentially be adapted for the synthesis of 7-Bromo-2,4-dichloroquinoline.
Molecular Structure Analysis
Vibrational spectroscopic investigations, such as FTIR and FT-Raman, along with ab initio and DFT studies, have been used to analyze the molecular structure of halogenated quinolines. These studies provide detailed information on the geometry, vibrational frequencies, and normal modes of vibration, which are essential for understanding the molecular structure of such compounds . The structure of 7-Bromoquinolin-8-ol has been established through structure analysis, indicating that bromination occurs at the 7-position .
Chemical Reactions Analysis
The reactivity of halogenated quinolines can be influenced by the presence of halogen substituents, which can participate in various chemical reactions. For instance, the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines involves the formation of a bromonium ylide intermediate, suggesting that bromine substituents can engage in intramolecular reactions . Additionally, the synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs, involves bromination with N-bromosuccinimide .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Bromo-2,4-dichloroquinoline can be inferred from related compounds. For example, the presence of halogen atoms is known to affect the lipophilicity, electronic properties, and potential biological activity of the molecule. The intermolecular and intramolecular hydrogen bonding observed in 7-Bromoquinolin-8-ol suggests that similar halogenated quinolines could exhibit significant solid-state interactions . The coordination behavior of related ligands with metal ions indicates that 7-Bromo-2,4-dichloroquinoline may also form complexes with various metals, which could influence its solubility and stability .
Aplicaciones Científicas De Investigación
Synthesis of Quinoline Derivatives
7-Bromo-2,4-dichloroquinoline is an important intermediate in the synthesis of various biologically active quinoline derivatives. The compound has been utilized in the synthesis of a range of quinoline-based structures, showcasing its versatility in medicinal chemistry. For instance, the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, an intermediate in PI3K/mTOR inhibitors, highlights the role of brominated quinolines in the development of potential therapeutic agents (Lei et al., 2015). Similarly, the synthesis of 4-aminoquinoline analogues and their platinum(II) complexes, which exhibited promising antituberculosis and antileishmanial activities, demonstrates the potential of bromoquinoline compounds in drug discovery (Carmo et al., 2011).
Halogen/Halogen Displacement Reactions
The reactivity of halogen atoms in bromoquinolines allows for a variety of chemical transformations. In a study by Schlosser & Cottet (2002), it was shown that bromotrimethylsilane can convert chloroquinolines to bromoquinolines through halogen/halogen displacement reactions. This reactivity is not only limited to quinolines but extends to other heterocyclic compounds as well, indicating the synthetic utility of bromoquinolines in organic chemistry (Schlosser & Cottet, 2002).
Photolabile Protecting Groups
Brominated quinolines have been explored as photolabile protecting groups. For instance, 8-bromo-7-hydroxyquinoline (BHQ) has been described as a photolabile protecting group for carboxylic acids. Its ability to undergo photolysis with sensitivity to multiphoton excitation makes it a valuable tool in biochemistry and cell physiology studies, allowing the controlled release of biologically active molecules (Fedoryak & Dore, 2002). Moreover, BHQ has been shown to efficiently photolyze under physiological conditions, proving its potential in the study of cellular processes through photoregulation (Zhu et al., 2006).
Safety and Hazards
7-Bromo-2,4-dichloroquinoline is associated with certain hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Propiedades
IUPAC Name |
7-bromo-2,4-dichloroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUBSBVMOXXACP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(C=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2,4-dichloroquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2540973.png)
![N-benzyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2540975.png)
![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(propylsulfonyl)pyridazine](/img/structure/B2540978.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2540981.png)

![1-(4-Methoxyphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B2540987.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 2-methylbenzoate](/img/structure/B2540988.png)
![(Z)-2-Cyano-N-[4-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2540990.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2540991.png)
![5-Oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B2540992.png)


